molecular formula C19H27N5O B6708448 1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B6708448
M. Wt: 341.5 g/mol
InChI Key: VEDJESQDCIUSFX-UHFFFAOYSA-N
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Description

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a urea moiety, and an indane derivative, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea typically involves multiple steps, starting with the preparation of the triazole and indane derivatives. The triazole ring can be synthesized through a cyclization reaction involving tert-butylamine and appropriate precursors under controlled conditions. The indane derivative is prepared through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.

The final step involves the coupling of the triazole and indane derivatives with an isocyanate to form the urea linkage. This reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the indane moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are performed in polar solvents with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indane moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethylphenyl)urea
  • 1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)urea

Uniqueness

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea stands out due to its unique combination of a triazole ring, a urea moiety, and an indane derivative. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-12-6-7-14-9-13(2)17(15(14)8-12)23-18(25)20-10-16-21-11-22-24(16)19(3,4)5/h6-8,11,13,17H,9-10H2,1-5H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDJESQDCIUSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1NC(=O)NCC3=NC=NN3C(C)(C)C)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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